3-Ethoxy-1-(5-methylfuran-2-yl)prop-2-en-1-one
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Overview
Description
3-Ethoxy-1-(5-methylfuran-2-yl)prop-2-en-1-one is an organic compound with the molecular formula C10H12O3. It is a chalcone derivative, which is a class of compounds known for their diverse biological activities. Chalcones are characterized by the presence of an α,β-unsaturated carbonyl system, which is responsible for their reactivity and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethoxy-1-(5-methylfuran-2-yl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between an aromatic aldehyde and an acetophenone derivative in the presence of a base. The general reaction conditions include:
Reagents: Aromatic aldehyde (5-methylfurfural), acetophenone derivative (3-ethoxyacetophenone), and a base (sodium hydroxide or potassium hydroxide).
Solvent: Ethanol or methanol.
Temperature: Room temperature to reflux conditions.
Reaction Time: Several hours to overnight.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, improved yields, and reduced reaction times. The use of automated systems also ensures consistent product quality and minimizes human error.
Chemical Reactions Analysis
Types of Reactions
3-Ethoxy-1-(5-methylfuran-2-yl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated alcohols or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, or halides can be used in the presence of a suitable catalyst or under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Saturated alcohols or alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Industry: Used in the synthesis of fine chemicals and as an intermediate in the production of other compounds.
Mechanism of Action
The mechanism of action of 3-Ethoxy-1-(5-methylfuran-2-yl)prop-2-en-1-one involves its interaction with various molecular targets and pathways. The compound’s α,β-unsaturated carbonyl system allows it to interact with nucleophilic sites in biological molecules, leading to various biological effects. For example, its antinociceptive activity is thought to be associated with the inhibition of pro-inflammatory mediators and the modulation of pain pathways .
Comparison with Similar Compounds
Similar Compounds
3-(2,3-Dimethoxyphenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one: Another chalcone derivative with similar biological activities.
3-(2,5-Dimethoxyphenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one: Known for its antinociceptive and anti-inflammatory properties.
Uniqueness
3-Ethoxy-1-(5-methylfuran-2-yl)prop-2-en-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C10H12O3 |
---|---|
Molecular Weight |
180.20 g/mol |
IUPAC Name |
(E)-3-ethoxy-1-(5-methylfuran-2-yl)prop-2-en-1-one |
InChI |
InChI=1S/C10H12O3/c1-3-12-7-6-9(11)10-5-4-8(2)13-10/h4-7H,3H2,1-2H3/b7-6+ |
InChI Key |
UWTFOVVLTAZOTG-VOTSOKGWSA-N |
Isomeric SMILES |
CCO/C=C/C(=O)C1=CC=C(O1)C |
Canonical SMILES |
CCOC=CC(=O)C1=CC=C(O1)C |
Origin of Product |
United States |
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